molecular formula C9H11NO2 B6147544 methyl N-(3-methylphenyl)carbamate CAS No. 39076-18-1

methyl N-(3-methylphenyl)carbamate

Cat. No. B6147544
CAS RN: 39076-18-1
M. Wt: 165.2
InChI Key:
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Description

Methyl N-(3-methylphenyl)carbamate (MPC) is an organic compound that is found in a variety of materials, including food, pharmaceuticals, and cosmetics. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, and has been used in research to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Methyl N-(3-methylphenyl)carbamate is used in a variety of scientific research applications, including as a model compound for studying the biochemical and physiological effects of various compounds, as well as a model compound for studying the mechanism of action of various drugs. It has also been used in the study of cell signaling pathways, gene expression, and drug metabolism.

Mechanism of Action

Methyl N-(3-methylphenyl)carbamate is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which is believed to be responsible for the biochemical and physiological effects of methyl N-(3-methylphenyl)carbamate.
Biochemical and Physiological Effects
methyl N-(3-methylphenyl)carbamate has been shown to have a variety of biochemical and physiological effects, including an increase in acetylcholine levels, an increase in the production of neurotransmitters, an increase in brain activity, and an increase in energy levels. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

Methyl N-(3-methylphenyl)carbamate is a relatively inexpensive and easy to obtain compound, making it an ideal choice for laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that methyl N-(3-methylphenyl)carbamate can be toxic in high doses, and should be handled with care.

Future Directions

There are a number of potential future directions for research involving methyl N-(3-methylphenyl)carbamate. These include further studies into the biochemical and physiological effects of methyl N-(3-methylphenyl)carbamate, further studies into the mechanism of action of methyl N-(3-methylphenyl)carbamate, further studies into the potential therapeutic applications of methyl N-(3-methylphenyl)carbamate, and further studies into the potential toxicity of methyl N-(3-methylphenyl)carbamate. Additionally, further research into the synthesis methods of methyl N-(3-methylphenyl)carbamate could yield more efficient and cost-effective methods of production.

Synthesis Methods

Methyl N-(3-methylphenyl)carbamate is synthesized through a number of different methods, including the nitration of 3-methylphenol, the reaction of phenol with methyl isocyanate, and the reaction of phenol with 3-methyl-2-butanone. The most commonly used method is the nitration of 3-methylphenol, which yields a mixture of methyl N-(3-methylphenyl)carbamate and other related compounds. The other methods yield purer forms of methyl N-(3-methylphenyl)carbamate, but are more expensive and time-consuming.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl N-(3-methylphenyl)carbamate involves the reaction of 3-methylaniline with methyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylaniline", "methyl chloroformate", "base (such as triethylamine or sodium hydroxide)", "solvent (such as dichloromethane or ethyl acetate)" ], "Reaction": [ "Add 3-methylaniline to a reaction flask containing the chosen solvent.", "Add the base to the reaction flask and stir the mixture.", "Slowly add methyl chloroformate to the reaction mixture while stirring.", "Continue stirring the reaction mixture for a period of time to allow the reaction to proceed.", "Extract the product from the reaction mixture using a suitable solvent.", "Purify the product using techniques such as recrystallization or column chromatography." ] }

CAS RN

39076-18-1

Product Name

methyl N-(3-methylphenyl)carbamate

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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